

Measuring the In Vitro Activity of TDI-011536: A Lats Kinase Inhibitor

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Compound of Interest

Compound Name: TDI-011536

Cat. No.: B10831577

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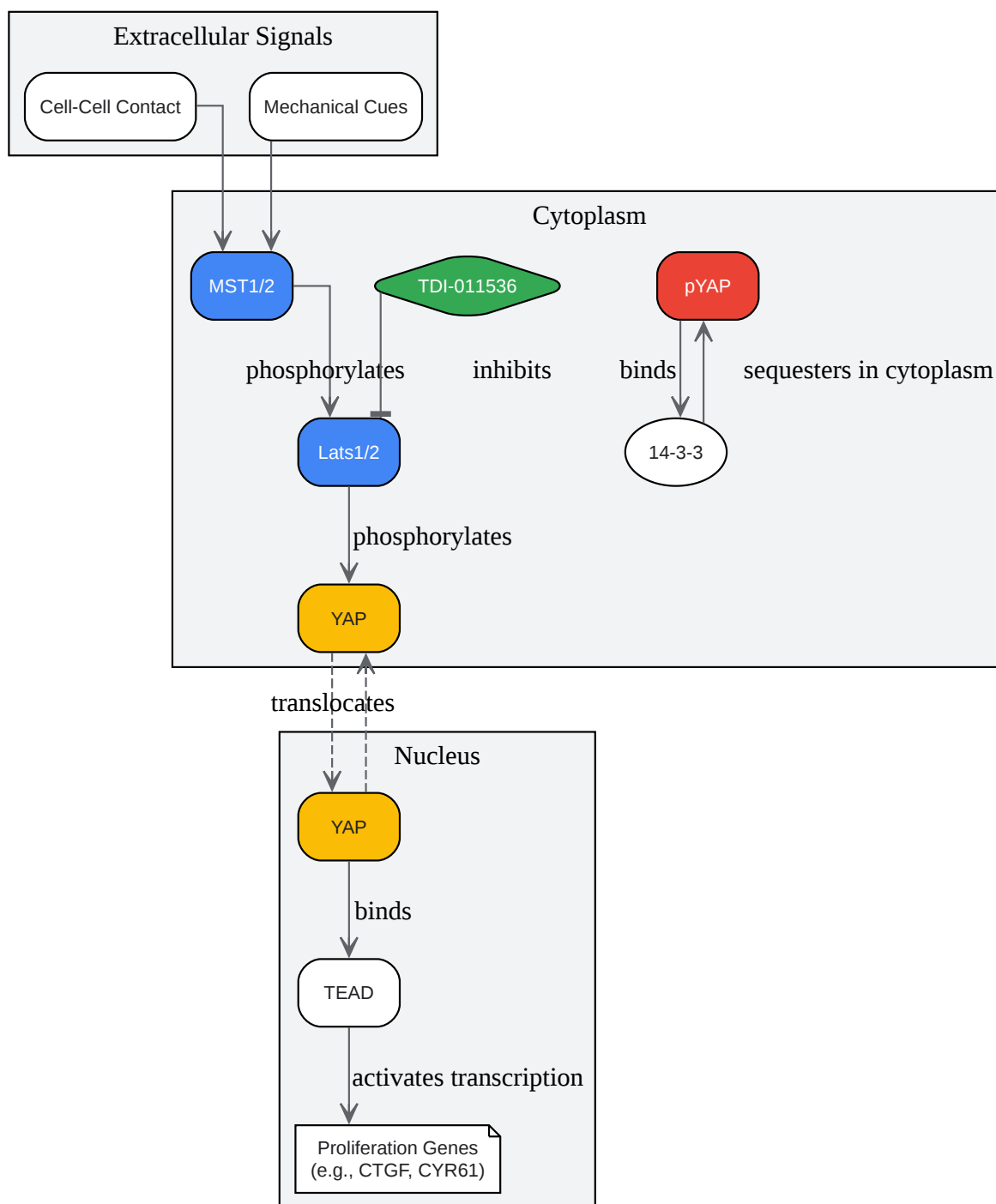
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-011536 is a potent, ATP-competitive inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (Lats1/2), which are central components of the Hippo signaling pathway.[1][2][3] This pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Inhibition of Lats1/2 by **TDI-011536** prevents the phosphorylation of the transcriptional co-activator Yes-associated protein (YAP), promoting its nuclear translocation and the expression of genes that drive cell proliferation.[4][5][6] These application notes provide detailed protocols for measuring the in vitro biochemical and cellular activity of **TDI-011536**.

Mechanism of Action of TDI-011536

The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activator YAP.[4][5] In its active state, the upstream kinases MST1/2 phosphorylate and activate Lats1/2.[4][7] Activated Lats1/2 then phosphorylates YAP, leading to its cytoplasmic retention and degradation.[6] **TDI-011536** directly inhibits Lats1/2, thereby preventing YAP phosphorylation.[1][2] This allows YAP to translocate to the nucleus, bind to TEAD transcription factors, and initiate the transcription of pro-proliferative target genes.[4][6]



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Hippo Signaling Pathway and TDI-011536 Inhibition.

Quantitative Data Summary

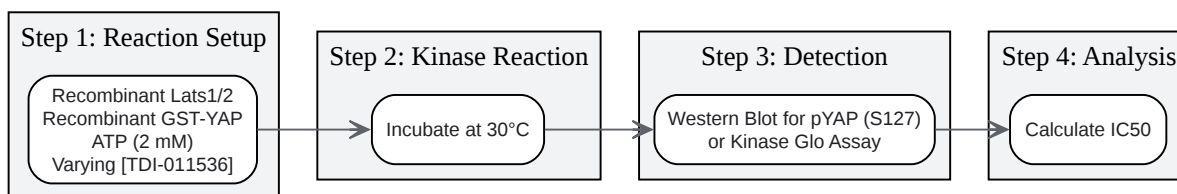
The following table summarizes the key in vitro activity parameters of **TDI-011536**.

Parameter	Value	Assay Condition	Reference
IC50	0.76 nM	In vitro Lats kinase assay (2 mM ATP)	[1]
EC50	10 nM	Cell-based YAP phosphorylation assay	[1]
YAP Phosphorylation Reduction	~80%	3 μ M TDI-011536 for 24h in human retinal organoids	[1][8]

Experimental Protocols

In Vitro Lats Kinase Assay

This biochemical assay determines the direct inhibitory activity of **TDI-011536** on Lats1/2 kinases. The principle involves incubating recombinant Lats1/2 with a substrate (e.g., recombinant YAP) and ATP, in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified.



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Workflow for the In Vitro Lats Kinase Assay.

Materials:

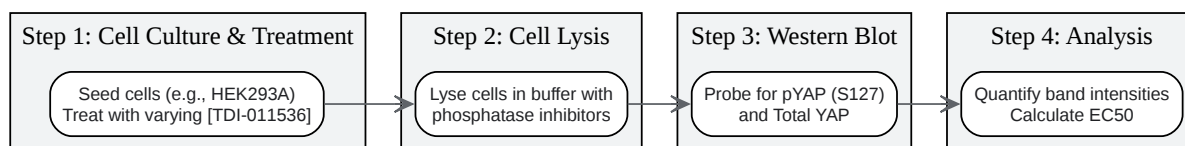
- Recombinant human Lats1 or Lats2
- Recombinant human GST-YAP (as substrate)
- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl_2 , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- ATP solution (to a final concentration of 2 mM)
- **TDI-011536** serial dilutions
- Phosphatase inhibitors
- 96-well plates
- Reagents for detection (e.g., Western blot antibodies for pYAP (S127) and GST, or a luminescence-based kinase assay kit)

Protocol:

- Prepare serial dilutions of **TDI-011536** in DMSO, then dilute in kinase assay buffer.
- In a 96-well plate, add recombinant Lats1/2 kinase, GST-YAP substrate, and the **TDI-011536** dilutions.
- Initiate the kinase reaction by adding ATP to a final concentration of 2 mM.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding SDS-PAGE loading buffer for Western blot analysis).
- Analyze the results. For Western blot, quantify the pYAP signal relative to the total YAP (or GST) signal. For luminescence assays, measure the remaining ATP levels.
- Plot the percentage of inhibition against the logarithm of the **TDI-011536** concentration and determine the IC_{50} value using a suitable curve-fitting software.

Cell-Based YAP Phosphorylation Assay

This assay measures the ability of **TDI-011536** to inhibit Lats1/2 in a cellular context, leading to a decrease in YAP phosphorylation. Western blotting is a common method for this analysis.



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Workflow for the Cell-Based YAP Phosphorylation Assay.

Materials:

- A suitable cell line (e.g., HEK293A)
- Cell culture medium and supplements
- **TDI-011536** serial dilutions
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system and membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-pYAP (S127) and anti-YAP
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Protocol:

- Seed cells in multi-well plates and allow them to adhere.
- Treat the cells with a range of **TDI-011536** concentrations for a specified duration (e.g., 2-24 hours).
- Wash the cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
- Normalize protein concentrations and prepare samples for SDS-PAGE.
- Perform SDS-PAGE and transfer the proteins to a membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against pYAP (S127) and total YAP overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Develop the blot using a chemiluminescent substrate and capture the image.
- Quantify the band intensities for pYAP and total YAP. Calculate the pYAP/total YAP ratio for each treatment.
- Plot the pYAP/total YAP ratio against the logarithm of the **TDI-011536** concentration to determine the EC₅₀ value.

EdU Cell Proliferation Assay

This assay measures the functional consequence of YAP activation by quantifying DNA synthesis, a hallmark of cell proliferation. EdU (5-ethynyl-2'-deoxyuridine), a thymidine analog, is incorporated into newly synthesized DNA and can be detected via a click chemistry reaction with a fluorescent azide.

Materials:

- Cell line of interest
- **TDI-011536**
- EdU labeling solution (typically 10 μ M)
- Fixative (e.g., 3.7% formaldehyde in PBS)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Click chemistry detection cocktail (containing a fluorescent azide)
- Nuclear counterstain (e.g., DAPI or Hoechst)
- Fluorescence microscope or high-content imaging system

Protocol:

- Seed cells in multi-well plates suitable for imaging.
- Treat cells with **TDI-011536** at various concentrations for the desired time period.
- Add EdU labeling solution to the cell culture medium and incubate for a period that allows for sufficient incorporation (e.g., 1-4 hours).
- Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[\[9\]](#)[\[10\]](#)
- Wash the cells with PBS.
- Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[\[9\]](#)
[\[10\]](#)
- Wash the cells with PBS.
- Prepare the click chemistry reaction cocktail according to the manufacturer's instructions and add it to the cells.
- Incubate for 30 minutes at room temperature, protected from light.

- Wash the cells.
- Stain the nuclei with a suitable counterstain.
- Image the cells using a fluorescence microscope.
- Quantify the percentage of EdU-positive cells relative to the total number of cells (determined by the nuclear counterstain).

qPCR for YAP Target Gene Expression

This assay quantifies the transcriptional activity of YAP by measuring the mRNA levels of its known target genes, such as CTGF and CYR61.^{[6][11]}

Materials:

- Treated cell lysates
- RNA extraction kit
- cDNA synthesis kit
- qPCR primers for target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB)
- SYBR Green or other qPCR master mix
- Real-time PCR instrument

Protocol:

- Treat cells with **TDI-011536** as in the YAP phosphorylation assay.
- Extract total RNA from the cells using a suitable kit.
- Synthesize cDNA from the extracted RNA.
- Set up qPCR reactions with primers for the target genes and a housekeeping gene for normalization.

- Run the qPCR program on a real-time PCR instrument.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the fold change in target gene expression in **TDI-011536**-treated samples relative to vehicle-treated controls.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of **TDI-011536**. By employing a combination of biochemical and cell-based assays, researchers can effectively measure its potency, cellular activity, and functional consequences on the Hippo signaling pathway. These methods are essential for the continued investigation and development of Lats kinase inhibitors for potential therapeutic applications.

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